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Introduction

Kinase activity assays are fundamental tools in drug discovery and basic research for studying
the function of kinases, enzymes that play a critical role in cellular signaling pathways.
Dysregulation of kinase activity is implicated in numerous diseases, including cancer,
inflammatory disorders, and neurodegenerative diseases. The Kinase-Glo® Luminescent
Kinase Assay is a homogeneous, high-throughput method for measuring kinase activity by
guantifying the amount of adenosine triphosphate (ATP) remaining in solution following a
kinase reaction.[1][2] This method is sensitive, rapid, and amenable to automation, making it an
ideal choice for screening large compound libraries for kinase inhibitors.

The assay principle is based on the ATP-dependent luciferase reaction. Kinases utilize ATP to
phosphorylate a substrate. The amount of ATP consumed is directly proportional to the kinase
activity. The Kinase-Glo® Reagent is added to the completed kinase reaction, which contains a
thermostable luciferase (UltraGlow™ Recombinant Luciferase) and luciferin.[1] The luciferase
utilizes the remaining ATP to catalyze the oxidation of luciferin, resulting in a luminescent signal
that is inversely proportional to the kinase activity.[1][3] A higher luminescent signal indicates
lower kinase activity (more ATP remaining), while a lower signal signifies higher kinase activity
(less ATP remaining).

Promega offers three distinct Kinase-Glo® platforms to accommodate a wide range of ATP
concentrations, ensuring optimal assay performance for various kinases:
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e Kinase-Glo®: Suitable for assays with up to 10uM ATP.[4][5]

¢ Kinase-Glo® Plus: Designed for assays requiring higher ATP concentrations, up to 100uM.

[4]15]

e Kinase-Glo® Max: Ideal for kinases with a high Michaelis constant (Km) for ATP,
accommodating concentrations up to 500uM.[4][5]

Signaling Pathway: Mitogen-Activated Protein
Kinase (MAPK) Cascade

The MAPK signaling pathway is a crucial cascade that regulates a wide array of cellular
processes, including proliferation, differentiation, and apoptosis. This pathway is a common
target for drug discovery due to its frequent dysregulation in cancer. The Kinase-Glo® assay
can be effectively used to screen for inhibitors of kinases within this pathway.
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A simplified diagram of the MAPK signaling pathway.
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Experimental Protocols
Reagent Preparation and Storage

Proper preparation and storage of the Kinase-Glo® Reagent are critical for optimal assay
performance.

» Reconstitution of Kinase-Glo® Reagent:

o Equilibrate the Kinase-Glo® Buffer and the lyophilized Kinase-Glo® Substrate to room
temperature.[2][6]

o Aseptically transfer the entire volume of the Kinase-Glo® Buffer into the amber bottle
containing the Kinase-Glo® Substrate.[2][6]

o Mix by gentle inversion or swirling until the substrate is completely dissolved. Avoid
vigorous vortexing to prevent foaming.[6]

e Storage:

o The reconstituted Kinase-Glo® Reagent can be used immediately or aliquoted and stored
at -20°C for several months.[2]

o Avoid repeated freeze-thaw cycles.

Kinase Activity Assay Protocol (96-Well Plate Format)

This protocol provides a general guideline for performing a kinase activity assay in a 96-well
plate format. Optimization of kinase concentration, substrate concentration, and reaction time is
recommended for each specific kinase.

Materials:
e Kinase of interest
o Kinase-specific substrate

e ATP
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» Kinase reaction buffer (e.g., 40mM Tris-HCI, pH 7.5, 20mM MgClz, 0.1 mg/mL BSA)[2]

¢ Kinase-Glo® Luminescent Kinase Assay System

o White, opaque 96-well plates

o Multichannel pipette or liquid handling system

o Plate shaker

e Luminometer

Procedure:

o Prepare Kinase Reaction Master Mix: Prepare a master mix containing the kinase reaction
buffer, kinase, and substrate.

o Dispense Master Mix: Add 25 pL of the master mix to each well of a white, opaque 96-well
plate.

« Initiate Kinase Reaction: Add 25 pL of ATP solution to each well to initiate the kinase
reaction. The final reaction volume will be 50 pL. For inhibitor screening, the test compounds
are typically added prior to the ATP.

 Incubate: Incubate the plate at room temperature for the desired reaction time (e.g., 20-60
minutes).[2]

o Equilibrate Reagents: During the incubation, allow the reconstituted Kinase-Glo® Reagent to
equilibrate to room temperature.

o Add Kinase-Glo® Reagent: After the kinase reaction is complete, add 50 pL of Kinase-Glo®
Reagent to each well.[2]

e Mix: Mix the contents of the plate on a plate shaker for 2 minutes at a low speed to ensure
homogeneity.

 Incubate: Incubate the plate at room temperature for 10 minutes to allow the luminescent
signal to stabilize.[2]
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e Measure Luminescence: Measure the luminescence using a plate-reading luminometer. An
integration time of 0.25-1 second per well is a good starting point.[6]

Experimental Workflow

1. Reaction Setup

Prepare Kinase Reaction Mix
(Kinase, Substrate, Buffer)

Add Test Compounds
(for inhibitor screening)

Initiate Reaction with ATP

2. Kinase| Reaction

Incubate at Room Temperature

3. Signal GGeneration

y

Add Kinase-Glo® Reagent

l

Incubate for 10 minutes

4. Data Afrquisition

Measure Luminescence
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A schematic of the Kinase-Glo® assay workflow.

Data Presentation and Analysis
Z'-Factor Determination

The Z'-factor is a statistical parameter used to evaluate the quality of a high-throughput
screening assay. A Z'-factor between 0.5 and 1.0 is considered excellent. The formula for
calculating the Z'-factor is:

Z'=1-(3*(SD_positive + SD_negative)) / |[Mean_positive - Mean_negative|
Where:

o SD_positive = Standard deviation of the positive control (e.g., no kinase or fully inhibited
kinase)

e SD negative = Standard deviation of the negative control (e.g., active kinase)
e Mean_positive = Mean signal of the positive control

e Mean_negative = Mean signal of the negative control

Assay Parameter 96-Well Plate 384-Well Plate
Mean Positive Control (RLU) 1,500,000 800,000

SD Positive Control (RLU) 75,000 40,000

Mean Negative Control (RLU) 150,000 80,000

SD Negative Control (RLU) 10,000 5,000
Calculated Z'-Factor 0.83 0.84

Table 1: Example Z'-factor determination for the Kinase-Glo® assay in 96- and 384-well plate
formats.[2] RLU = Relative Light Units.
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ICs0 Determination for Kinase Inhibitors

The half-maximal inhibitory concentration (ICso) is a measure of the potency of a substance in
inhibiting a specific biological or biochemical function. For kinase inhibitors, the ICso is the
concentration of the inhibitor that reduces the kinase activity by 50%. This is determined by
performing a dose-response experiment and fitting the data to a sigmoidal curve.

ICso0 (nM) - Kinase- ICs0 (NM) -

Kinase Inhibitor ]
Glo® Literature
PKA PKI 25 3.0
PKA Staurosporine 10 18.0
PKA H-8 1200 1200
PKA H-9 1900 1900

Table 2: Comparison of ICso values for known Protein Kinase A (PKA) inhibitors determined
using the Kinase-Glo® assay and values reported in the literature.[2][7]

Conclusion

The Kinase-Glo® Luminescent Kinase Assay platform provides a robust, sensitive, and high-
throughput method for measuring kinase activity. Its simple "add-mix-read" protocol makes it
highly amenable to automation and large-scale screening campaigns.[1] The availability of
different assay formats catering to a wide range of ATP concentrations allows for the study of a
diverse array of kinases. The excellent Z'-factor values and accurate determination of ICsos
make the Kinase-Glo® assay a reliable and valuable tool for academic researchers, and drug
development professionals in the quest for novel kinase-targeted therapeutics.
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 To cite this document: BenchChem. [Application Notes and Protocols for Kinase Activity
Assays Using Kinase-Glo®]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15193565#how-to-perform-a-kinase-activity-assay-
using-kinase-glo]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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